Ozagrel sodium

Descripción general

Descripción

El ozagrel sódico es un inhibidor de la síntesis de tromboxano A2 que se utiliza principalmente como agente antiplaquetario. Es conocido por su capacidad para inhibir la síntesis de tromboxano A2, un compuesto que promueve la agregación plaquetaria y la vasoconstricción. Esto hace que el ozagrel sódico sea útil en el tratamiento de afecciones como el accidente cerebrovascular isquémico y otros trastornos trombóticos .

Mecanismo De Acción

El ozagrel sódico ejerce sus efectos inhibiendo selectivamente la tromboxano A2 sintasa, lo que reduce la producción de tromboxano A2. Esta inhibición conduce a una disminución de la agregación plaquetaria y la vasoconstricción, mejorando el flujo sanguíneo y reduciendo el riesgo de eventos trombóticos . Los objetivos moleculares incluyen la tromboxano A2 sintasa y las vías relacionadas involucradas en la función plaquetaria .

Análisis Bioquímico

Biochemical Properties

Ozagrel sodium plays a significant role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme thromboxane A2 (TXA2) synthase . This enzyme is critical for platelet aggregation, a process that this compound effectively inhibits .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of proteins critical for platelet aggregation, such as P2Y12 and TXA2 . This binding interaction results in the inhibition of these proteins, leading to a decrease in platelet aggregation .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It inhibits the synthesis of thromboxane A2 (TXA2), a metabolite involved in the pathway of platelet aggregation .

Transport and Distribution

Given its role in inhibiting TXA2 synthase, it can be inferred that it interacts with this enzyme within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role in inhibiting TXA2 synthase, it is likely localized in areas where this enzyme is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ozagrel sódico implica varios pasos clave:

Alquilación: Este intermedio se alquila luego con imidazol para formar el éster etílico del ozagrel.

Saponificación: El éster etílico se saponifica posteriormente para producir ozagrel.

Métodos de producción industrial

En entornos industriales, el ozagrel sódico se produce disolviendo ozagrel en agua para inyección, agregando hidróxido de sodio equimolar para formar la sal sódica y luego agregando agentes estabilizadores como sulfito de sodio y edetato de calcio disódico. Luego, la solución se filtra, se llena en viales y se esteriliza .

Análisis De Reacciones Químicas

Tipos de reacciones

El ozagrel sódico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo ciertas condiciones, aunque los detalles específicos sobre los productos de oxidación son limitados.

Reducción: El compuesto puede reducirse, particularmente en presencia de agentes reductores como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente involucrando el anillo de imidazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

Sustitución: Los nucleófilos como las aminas y los tioles pueden participar en reacciones de sustitución.

Productos principales

Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

El ozagrel sódico tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo en estudios de inhibición de la síntesis de tromboxano A2.

Biología: La investigación sobre sus efectos sobre la agregación plaquetaria y la vasoconstricción está en curso.

Medicina: Se utiliza en el tratamiento del accidente cerebrovascular isquémico y otras afecciones trombóticas.

Industria: Su papel en el desarrollo de terapias antiplaquetarias es significativo.

Comparación Con Compuestos Similares

Compuestos similares

Pyragrel: Otro inhibidor de la síntesis de tromboxano A2 con una estructura similar al ozagrel sódico.

Singularidad

El ozagrel sódico es único en su alta selectividad para la inhibición de la tromboxano A2 sintasa, lo que lo hace particularmente eficaz para reducir la agregación plaquetaria y la vasoconstricción. Su combinación con otros compuestos como el edaravone ha mostrado una mejor eficacia en el tratamiento del accidente cerebrovascular isquémico .

Actividad Biológica

Ozagrel sodium, a potent antiplatelet agent and thromboxane A2 (TXA2) receptor antagonist, has garnered attention for its clinical applications, particularly in the treatment of ischemic cerebrovascular diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological properties, and its therapeutic implications.

This compound functions primarily by inhibiting thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction. By blocking TXA2 receptors, this compound effectively reduces platelet activation and aggregation, thereby mitigating thrombus formation in conditions such as acute ischemic stroke.

Pharmacological Properties

- Antiplatelet Activity : this compound has been shown to exhibit significant antiplatelet effects. In a study involving rat models of ischemic stroke, this compound was administered intravenously at a dose of 3 mg/kg, demonstrating a marked reduction in platelet aggregation compared to control groups .

- Neuroprotective Effects : Recent investigations have highlighted the neuroprotective properties of this compound. In vitro studies using PC12 cells exposed to oxygen-glucose deprivation revealed that this compound could mitigate cellular injury and promote cell survival, suggesting its potential as a therapeutic agent in neuroprotection .

- Combination Therapy : this compound has also been studied in combination with other agents. For instance, a clinical trial demonstrated that combining this compound with atorvastatin significantly improved inflammatory markers and reduced glucose levels in patients with type 2 diabetes and lacunar infarction . This combination therapy not only enhanced therapeutic efficacy but also minimized adverse effects associated with higher doses of atorvastatin alone.

Case Studies and Clinical Trials

- Ischemic Stroke : A study involving 60 patients treated with this compound combined with edaravone showed a higher total effective rate compared to those receiving edaravone alone. This suggests that this compound may enhance the clinical outcomes in acute cerebral infarction cases .

- Diabetes Management : In another clinical trial focusing on patients with type 2 diabetes, this compound was found to effectively regulate inflammatory responses and improve metabolic parameters when used alongside atorvastatin . The results indicated significant reductions in fasting plasma glucose (FPG) and postprandial blood glucose (PBG) levels compared to control treatments.

Data Summary

| Study | Objective | Findings | |

|---|---|---|---|

| Imamura et al. (2003) | Evaluate antiplatelet effects | Significant reduction in platelet aggregation | Supports use in ischemic stroke |

| Gai et al. (2019) | Assess neuroprotective effects | Mitigated cellular injury in PC12 cells | Potential for neuroprotective therapy |

| Zhang et al. (2021) | Investigate combination therapy | Improved inflammatory markers; reduced glucose levels | Effective for diabetes management without increased side effects |

Propiedades

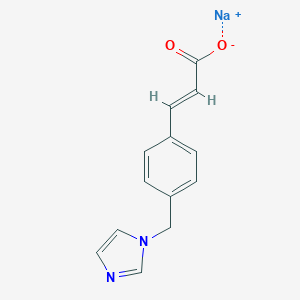

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]

ANone: By inhibiting TXA2 synthesis, this compound exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that this compound can:

- Reduce platelet aggregation [, , , , , ]

- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]

- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]

- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []

ANone: The molecular formula of this compound is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []

ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of this compound in pharmaceutical preparations. [, ]

ANone: Studies investigating the solubility product constants of this compound and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []

ANone: Research indicates that this compound remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []

ANone: This section is not applicable to this compound as it is not a catalyst. This compound's primary mode of action involves enzyme inhibition rather than catalytic activity.

ANone: The provided research papers primarily focus on in vivo and in vitro studies of this compound and do not delve into computational chemistry or modeling approaches.

ANone: The research papers do not provide specific information on the SAR of this compound or the impact of structural modifications on its activity.

ANone: One study describes a formulation for this compound injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium this compound chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []

ANone: The provided research articles primarily focus on the therapeutic aspects of this compound and do not discuss SHE regulations.

ANone: The provided research papers do not go into detail regarding the ADME profile of this compound.

ANone: Research suggests that this compound is primarily used in the treatment of:

- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]

- Unstable angina pectoris [, ]

- Peripheral artery disease in diabetic patients []

- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []

- Lung injury induced by limb ischemia-reperfusion []

- Chronic heart failure caused by coronary heart disease []

- TNBS-induced colitis (in rats) []

ANone: Researchers have employed rat models to investigate the effects of this compound in various conditions, including:

- Focal cerebral ischemia []

- Myocardial ischemia []

- Limb ischemia-reperfusion induced lung injury []

- TNBS-induced colitis []

ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to this compound.

ANone: While the provided research papers focus primarily on the efficacy of this compound, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with this compound treatment. [, , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.